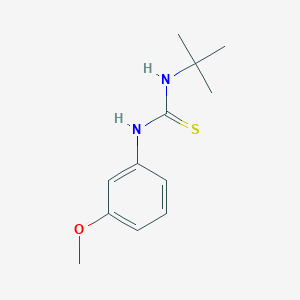
N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. AG490 was first synthesized in 1995 and has since been used to study the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.
Mécanisme D'action
N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea inhibits the JAK/STAT signaling pathway by binding to the JAK kinase domain and preventing its activation. This prevents the phosphorylation of STAT proteins, which are essential for the transcription of genes involved in cell growth and differentiation. By inhibiting this pathway, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea can prevent the growth and proliferation of cancer cells and reduce inflammation in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea can induce apoptosis and inhibit proliferation by blocking the JAK/STAT signaling pathway. In autoimmune and inflammatory diseases, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea can reduce inflammation by inhibiting cytokine production. N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its specificity for the JAK/STAT signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other cellular processes. However, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has a short half-life and can be unstable in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research involving N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea. One area of interest is the development of more stable analogs of N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea that can be used in a wider range of experiments. Another area of interest is the use of N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea in combination with other therapies to enhance their effectiveness. Additionally, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea could be used to study the role of the JAK/STAT pathway in other diseases, such as metabolic disorders and cardiovascular diseases.
Conclusion
In conclusion, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea is a small molecule inhibitor that has been widely used in scientific research to study the JAK/STAT signaling pathway. N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has a specific mechanism of action and has been shown to have a variety of biochemical and physiological effects. While there are limitations to its use, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has been an important tool in understanding the role of the JAK/STAT pathway in disease and has the potential to be used in future therapies.
Méthodes De Synthèse
N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea is synthesized by reacting tert-butyl isocyanate with 3-methoxyaniline to form N-(tert-butyl)-N'-(3-methoxyphenyl)urea. This intermediate is then reacted with thiourea to form N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea. The synthesis of N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea is a multi-step process that requires careful attention to detail and purification to ensure high purity.
Applications De Recherche Scientifique
N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has been widely used in scientific research as a JAK/STAT signaling pathway inhibitor. The JAK/STAT signaling pathway is involved in many cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in many diseases, including cancer, autoimmune disorders, and inflammatory diseases. N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has been used to study the role of the JAK/STAT pathway in these diseases and to develop potential therapeutics.
Propriétés
IUPAC Name |
1-tert-butyl-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-12(2,3)14-11(16)13-9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPONRMKHMENHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-3-(3-methoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5878814.png)
![N-[2-(2-furoylamino)benzoyl]-beta-alanine](/img/structure/B5878823.png)




![2-(2,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5878847.png)
![N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5878865.png)
![3-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5878871.png)
![methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5878874.png)
![methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5878882.png)
![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)

